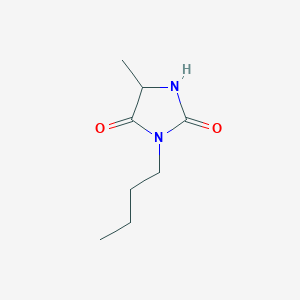

3-Butyl-5-methylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

19360-46-4 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

3-butyl-5-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C8H14N2O2/c1-3-4-5-10-7(11)6(2)9-8(10)12/h6H,3-5H2,1-2H3,(H,9,12) |

InChI Key |

QCPGQNBZAJICIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C(NC1=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butyl 5 Methylimidazolidine 2,4 Dione and Analogous Imidazolidine 2,4 Diones

Traditional and Modern Approaches to Imidazolidine-2,4-dione Core Synthesis

The imidazolidine-2,4-dione (hydantoin) ring is a key structural motif in numerous biologically active compounds. ceon.rs Its synthesis has been a subject of extensive research, leading to the development of several reliable methods.

Bucherer-Bergs Condensation for Imidazolidine-2,4-dione Formation

The Bucherer-Bergs reaction is a well-established and versatile method for the synthesis of 5-substituted and 5,5-disubstituted hydantoins. mdpi.comencyclopedia.pub This multicomponent reaction involves the treatment of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.org The reaction is typically carried out in a heated aqueous ethanol (B145695) solution. encyclopedia.pub

The mechanism of the Bucherer-Bergs reaction is believed to proceed through the initial formation of a cyanohydrin from the carbonyl compound and cyanide. This is followed by a reaction with ammonia (B1221849) (from ammonium carbonate) to form an α-aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the formation of the hydantoin (B18101) ring. alfa-chemistry.comwikipedia.org

For the synthesis of the 5-methylhydantoin (B32822) precursor to 3-Butyl-5-methylimidazolidine-2,4-dione, a suitable starting material would be a simple ketone like acetone (B3395972). The reaction of acetone with sodium cyanide and ammonium carbonate would yield 5,5-dimethylhydantoin. wikipedia.org A modification of this reaction, starting with phenylacetone, has been used to synthesize 5-methyl-5-benzylhydantoin. mdpi.com

Table 1: Examples of Bucherer-Bergs Reaction Conditions

| Carbonyl Compound | Reagents | Solvent | Temperature | Product | Reference |

| Ketone/Aldehyde | KCN or NaCN, (NH₄)₂CO₃ | Aqueous Ethanol | 60-70 °C | 5-substituted or 5,5-disubstituted hydantoin | mdpi.comencyclopedia.pub |

| Benzophenone | (NH₄)₂CO₃, NaCN | 60% EtOH | 58-62 °C (prolonged time) or 110 °C (closed vessel) | 5,5-Diphenylhydantoin (Phenytoin) | mdpi.com |

| Phenylacetone | NaCN, (NH₄)₂CO₃ | Ethanol/Water (1:1) | 60 °C | 5-Methyl-5-benzylhydantoin | mdpi.com |

Knoevenagel Reaction in the Synthesis of 5-Arylidene Imidazolidine-2,4-diones

The Knoevenagel condensation is a key reaction for the synthesis of 5-arylidene imidazolidine-2,4-diones. researchgate.netbohrium.com This reaction involves the condensation of an active methylene (B1212753) compound, in this case, a pre-formed imidazolidine-2,4-dione (hydantoin), with an aromatic aldehyde. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org The product of this reaction is an α,β-unsaturated carbonyl compound. wikipedia.org

Various catalysts and reaction conditions have been employed to carry out the Knoevenagel condensation for the synthesis of these derivatives, including the use of environmentally friendly catalysts like baker's yeast. researchgate.netrsc.org This method is particularly useful for introducing a wide range of aryl substituents at the 5-position of the hydantoin ring.

Cyclization Methods for Imidazolidine-2,4-dione Ring Construction

Beyond the classical Bucherer-Bergs reaction, other cyclization strategies are employed for the construction of the imidazolidine-2,4-dione ring. One such method involves the reaction of amino acids with isocyanates or isothiocyanates. mdpi.comresearchgate.net For instance, the reaction of C-phenylglycine with phenyl isocyanate can lead to the formation of N-3 and C-5 substituted imidazolidine-2,4-diones. mdpi.comnih.gov

Another approach involves the cyclization of ureido derivatives. For example, α-amino methyl ester hydrochlorides can react with carbamates to form ureido derivatives, which subsequently cyclize under basic conditions to yield 3,5-disubstituted hydantoins. nih.gov Additionally, intramolecular hydroamidation of propargylic ureas under basic conditions can also lead to the formation of the imidazolidinone ring. acs.org Organoselenium-induced intramolecular cyclization has also been reported for the synthesis of fused bicyclic hydantoin derivatives. ceon.rs

Condensation Reactions with Urea (B33335) and Benzil Derivatives

The condensation of α-dicarbonyl compounds, such as benzil, with urea is a classical method for synthesizing certain hydantoin derivatives. This reaction, typically acid-catalyzed, leads to the formation of 5,5-diphenylhydantoin (phenytoin). mdpi.com This specific reaction highlights a pathway to 5,5-diaryl substituted hydantoins.

Strategies for N3-Alkylation (Butyl Moiety) in Imidazolidine-2,4-dione Systems

The introduction of the butyl group at the N3 position of the 5-methylimidazolidine-2,4-dione core is a crucial step in the synthesis of the target compound. The N3 proton of the hydantoin ring is more acidic than the N1 proton, making N3-alkylation generally more favorable under basic conditions. jst.go.jpnih.gov

Reaction of Imidazolidine-2,4-dione with Butylating Agents

The N3-alkylation of a pre-formed 5-methylimidazolidine-2,4-dione can be achieved by reacting it with a suitable butylating agent in the presence of a base. Common butylating agents include butyl halides such as butyl bromide or butyl iodide.

Phase-transfer catalysis offers a mild and efficient method for the alkylation of hydantoins. acs.orgnih.gov In this approach, the hydantoin is treated with an alkylating agent in a two-phase system consisting of an organic solvent (e.g., toluene) and an aqueous solution of a strong base (e.g., potassium hydroxide). A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the hydantoin anion from the aqueous phase to the organic phase, where it reacts with the alkylating agent. acs.orgnih.gov This method has been shown to be effective for the alkylation of various hydantoin derivatives with different electrophiles, including benzyl (B1604629) bromide and propargyl bromide. acs.org

Table 2: General Conditions for N-Alkylation of Hydantoins

| Hydantoin Substrate | Alkylating Agent | Base | Catalyst/Solvent | Product | Reference |

| N,N-dibenzyl hydantoin | Allyl bromide | 50% w/w aq. KOH | TBAB / Toluene | N,N-dibenzyl-5-allylhydantoin | nih.gov |

| 5,5-diphenylhydantoin (Phenytoin) | CH₃I | tBuOK or KHMDS | THF | N1-monomethylated phenytoin (B1677684) | jst.go.jpnih.gov |

| Hydantoin | Ethyl or methyl (bromoacetyl)alaninates | Sodium hydride | N,N-dimethylformamide | N3-substituted hydantoin esters | researchgate.net |

Multi-step Synthesis Protocols Incorporating N3-Substitutions

A common and versatile strategy for synthesizing N3-substituted hydantoins like this compound is a multi-step approach. This typically involves the initial formation of the 5-methylimidazolidine-2,4-dione scaffold, followed by the selective alkylation at the N3 position.

The N3 proton of the hydantoin ring is more acidic than the N1 proton, allowing for regioselective alkylation under basic conditions. jst.go.jp The synthesis proceeds by deprotonating the 5-methylhydantoin with a suitable base, such as potassium carbonate or sodium hydride, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to form the corresponding anion. This nucleophilic anion is then reacted with an alkylating agent, in this case, a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane), to introduce the butyl group at the N3 position. jst.go.jp Conventional alkylation using alkyl halides under basic conditions preferentially yields the N3-substituted product. jst.go.jp

Table 1: N3-Alkylation Reaction Parameters for Hydantoin Analogs

| Precursor | Alkylating Agent | Base | Solvent | Outcome |

|---|---|---|---|---|

| 5,5-diphenylhydantoin | Methyl Iodide | tBuOK | THF | N1-methylation favored |

| 5,5-diphenylhydantoin | Methyl Iodide | KHMDS | THF | N1-methylation favored |

| General Hydantoins | Alkyl Halides | Standard Bases (e.g., K2CO3) | DMF | N3-alkylation is preferential |

Data synthesized from studies on selective hydantoin alkylation. jst.go.jp

This sequential approach offers the advantage of modularity, allowing for the synthesis of a diverse library of N3-substituted hydantoins by simply varying the alkylating agent used in the second step.

Introduction of the C5-Methyl Substituent

Several well-established methods utilize different precursors to install the C5-methyl group.

Urech Hydantoin Synthesis: This classic method involves the reaction of an amino acid with potassium cyanate (B1221674). srrjournals.com For the synthesis of 5-methylhydantoin, the amino acid alanine (B10760859) is the logical precursor. The reaction of alanine sulfate (B86663) with potassium cyanate provides 5-methylhydantoin directly. srrjournals.com The use of enantiomerically pure L-alanine or D-alanine can provide a route to stereochemically defined products.

Bucherer-Bergs Reaction: This is a highly effective multicomponent reaction for producing 5-substituted and 5,5-disubstituted hydantoins. nih.govmdpi.com To obtain a 5-methyl substituent, acetaldehyde (B116499) is used as the carbonyl-containing precursor. The reaction is typically a one-pot synthesis where the aldehyde reacts with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures. nih.govmdpi.com This method is advantageous due to the accessibility of the starting materials. nih.gov

Table 2: Comparison of Precursors for C5-Methyl Group Incorporation

| Method | Precursor | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Urech Synthesis | Alanine | Potassium Cyanate | Allows for stereocontrol if chiral alanine is used. | May require protection of other functional groups. |

| Bucherer-Bergs | Acetaldehyde | KCN, (NH4)2CO3 | One-pot reaction, readily available precursors. | Produces a racemic mixture, harsh reagents (cyanide). |

When the C5 carbon is monosubstituted, as in 5-methylhydantoin, it becomes a stereocenter. Achieving stereoselectivity is often a critical goal in medicinal chemistry.

As mentioned, a primary method for achieving stereocontrol is through the Urech synthesis using an enantiomerically pure amino acid like L-alanine or D-alanine as the starting material. srrjournals.com This transfers the chirality from the precursor to the final hydantoin product.

More advanced methods focus on asymmetric catalysis. For example, the enantioselective synthesis of 5-monosubstituted hydantoins can be achieved via the condensation of glyoxals and ureas in the presence of a chiral phosphoric acid catalyst. rsc.org This approach can deliver products with high enantiomeric ratios (e.g., up to 98:2 e.r.). rsc.org Another strategy involves the photochemical deracemization of 5-substituted hydantoins using a chiral diarylketone as a catalyst, which enriches one enantiomer in the photostationary state. organic-chemistry.org

Alternative Synthetic Routes for Highly Substituted Imidazolidine-2,4-diones

Beyond the classical multi-step protocols, several alternative routes have been developed for the efficient synthesis of highly substituted hydantoins, including those with substituents at the N1, N3, and C5 positions. rsc.orgorganic-chemistry.org

One powerful approach is the Ugi/cyclization reaction sequence. srrjournals.com A five-component Ugi reaction can be employed, followed by a base-mediated cyclization to form the hydantoin ring. mdpi.com This methodology allows for the rapid assembly of complex, fully functionalized hydantoins from simple starting materials like aldehydes, amines, and isonitriles. mdpi.com

Another innovative method starts from simple dipeptides. organic-chemistry.orgorganic-chemistry.org A one-step synthesis of highly substituted chiral hydantoins can be achieved through the dual activation of an amide and a Boc-protecting group on a dipeptide using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine. organic-chemistry.org This process is highly efficient, proceeds under mild conditions, and preserves the stereochemical integrity of the precursors, yielding hydantoins as single diastereomers. organic-chemistry.org This technique has been successfully applied to generate diverse hydantoin derivatives with excellent enantiomeric excess (>98% ee). organic-chemistry.org

Green Chemistry Approaches and Sustainable Synthetic Protocols for Imidazolidine-2,4-dione Derivatives

In line with the principles of sustainable chemistry, several green synthetic protocols for imidazolidine-2,4-dione derivatives have been developed to minimize environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate reactions and improve yields. For instance, the condensation of 1-methylhydantoin (B147300) with aromatic aldehydes to form 5-arylmethylenehydantoins can be performed efficiently under microwave conditions. researchgate.net

Mechanochemistry: Solvent-free or liquid-assisted grinding (LAG) methods represent a significant green alternative. The mechanochemical reaction of α-amino methyl esters with isocyanates has been reported for the synthesis of 3,5-disubstituted hydantoins. nih.gov This solvent-free approach reduces waste and energy consumption.

Green Catalysts: The use of reusable and environmentally benign catalysts is another key strategy. Dispersed magnetic nanoparticles of γ-Fe₂O₃ have been employed as a straightforward and green catalyst for the three-component synthesis of related heterocyclic skeletons. researchgate.net Similarly, the immobilization of catalysts on magnetic nanoparticles has been reported for the one-pot synthesis of N-substituted (Z)-5-arylidene imidazolidine-2,4-dione derivatives under green conditions. nih.gov These catalysts offer high efficiency and can be easily separated from the reaction mixture using an external magnet for reuse. researchgate.net

Advanced Spectroscopic Characterization and Analytical Techniques for 3 Butyl 5 Methylimidazolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopic Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-Butyl-5-methylimidazolidine-2,4-dione, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the butyl group, the methyl group at the C5 position, the proton at the C5 position, and the N-H proton of the hydantoin (B18101) ring.

The butyl group protons will appear as a set of coupled multiplets. The terminal methyl group (CH₃) is expected to be a triplet, integrating to three protons. The two methylene (B1212753) groups (CH₂) of the butyl chain will appear as multiplets, each integrating to two protons. The methylene group directly attached to the nitrogen atom will be the most deshielded of the butyl chain protons due to the electron-withdrawing effect of the adjacent nitrogen and carbonyl groups.

The methyl group at the C5 position is expected to appear as a doublet, coupled to the adjacent C5 proton. The proton at the C5 position will, in turn, appear as a quartet, coupled to the three protons of the C5-methyl group. The proton attached to the N1 nitrogen of the hydantoin ring typically appears as a broad singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N1-H | 7.5 - 8.5 | Broad Singlet | - | 1H |

| C5-H | 4.1 - 4.3 | Quartet | ~7.0 | 1H |

| N3-CH₂ -(CH₂)₂-CH₃ | 3.4 - 3.6 | Triplet | ~7.2 | 2H |

| C5-CH₃ | 1.4 - 1.6 | Doublet | ~7.0 | 3H |

| N3-CH₂-CH₂ -CH₂-CH₃ | 1.5 - 1.7 | Sextet | ~7.4 | 2H |

| N3-(CH₂)₂-CH₂ -CH₃ | 1.3 - 1.5 | Sextet | ~7.5 | 2H |

| N3-(CH₂)₃-CH₃ | 0.8 - 1.0 | Triplet | ~7.3 | 3H |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The two carbonyl carbons (C2 and C4) of the imidazolidine-2,4-dione ring are expected to appear at the most downfield region of the spectrum due to the strong deshielding effect of the double-bonded oxygen atoms. The C5 carbon, being attached to a nitrogen and a methyl group, will also be significantly downfield. The carbons of the butyl chain will have chemical shifts in the typical aliphatic region, with the carbon directly attached to the nitrogen (N3) being the most deshielded among them.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 170 - 175 |

| C4 (C=O) | 155 - 160 |

| C5 | 55 - 60 |

| N3-C H₂-(CH₂)₂-CH₃ | 40 - 45 |

| N3-CH₂-C H₂-CH₂-CH₃ | 28 - 32 |

| C5-C H₃ | 18 - 22 |

| N3-(CH₂)₂-C H₂-CH₃ | 19 - 23 |

| N3-(CH₂)₃-C H₃ | 13 - 15 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent methylene protons of the butyl chain, as well as between the C5-H and the C5-CH₃ protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It can be used to confirm stereochemical relationships and the three-dimensional structure of the molecule.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C=O functional groups.

The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups in the hydantoin ring, typically appearing in the region of 1700-1780 cm⁻¹. The N-H stretching vibration of the imidazolidine (B613845) ring is expected to produce a moderate to strong band around 3200-3300 cm⁻¹. The C-H stretching vibrations of the aliphatic butyl and methyl groups will be observed in the 2850-3000 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| N-H | Stretching | 3200 - 3300 |

| C=O (Amide) | Stretching | 1700 - 1780 (two bands) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1350 - 1450 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. The molecular formula for this compound is C₈H₁₄N₂O₂, giving it a molecular weight of approximately 170.21 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to this molecular weight.

Common fragmentation pathways for this molecule would involve the cleavage of the butyl group. Loss of the entire butyl group (C₄H₉, 57 amu) would result in a significant fragment ion. Alpha-cleavage next to the nitrogen atom is also a likely fragmentation pathway, leading to the loss of a propyl radical (C₃H₇, 43 amu) to give a prominent peak. Other fragments corresponding to successive losses of methylene groups from the butyl chain may also be observed.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In positive ion mode ESI-MS, this compound would likely be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 171.22. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺, might also be detected. ESI-MS is valuable for confirming the molecular weight with high accuracy and often results in less fragmentation than harder ionization techniques like electron impact (EI), making the molecular ion peak more prominent.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful analytical technique used to determine the precise molecular weight of a compound, thereby confirming its elemental composition with high accuracy. For this compound (molecular formula C₈H₁₄N₂O₂), this method provides an exact mass-to-charge ratio (m/z) of the molecular ion.

In a typical analysis, the compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer. The electrospray process generates gaseous ions, which are then guided into the mass analyzer. HR-ESI-MS can distinguish between compounds with the same nominal mass but different elemental formulas. The expected monoisotopic mass for the protonated molecule [M+H]⁺ of this compound is calculated with high precision. Any significant deviation between the experimentally measured mass and the calculated mass would indicate impurities or an incorrect structural assignment. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable information about the compound's structure, such as the characteristic loss of the butyl group.

Table 1: HR-ESI-MS Data for this compound

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

|---|---|---|---|

| [M+H]⁺ | 171.11280 | 171.11295 | 0.88 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and DNA Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and to investigate its interactions with biological macromolecules like DNA. The absorption of UV or visible light by this compound corresponds to the excitation of electrons from lower to higher energy orbitals.

This technique is particularly valuable for studying how the compound binds to DNA. nih.gov By monitoring changes in the absorption spectrum of the compound upon the addition of increasing concentrations of DNA, the binding mode can be inferred.

Hypochromism (a decrease in absorbance) often suggests an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA.

Hyperchromism (an increase in absorbance) can indicate groove binding or electrostatic interactions.

The data from these titration experiments can be used to calculate the intrinsic binding constant (Kₑ), which quantifies the strength of the interaction between the compound and DNA. mdpi.commdpi.com Such studies are crucial for assessing the potential biological activity of the compound. nih.gov

Table 2: Hypothetical UV-Vis Titration Data for DNA Binding

| [DNA] (μM) | Absorbance at λₘₐₓ | Spectral Change |

|---|---|---|

| 0 | 0.854 | - |

| 20 | 0.812 | Hypochromism |

| 40 | 0.775 | Hypochromism |

| 60 | 0.741 | Hypochromism |

| 80 | 0.710 | Hypochromism |

Millimeter-Wave Spectroscopy for Rotational Constant Determination

Millimeter-wave spectroscopy is a high-resolution technique used in the gas phase to measure the rotational transitions of molecules. By analyzing the frequencies of these transitions, it is possible to determine the molecule's rotational constants (A, B, and C) with exceptional precision. These constants are inversely related to the principal moments of inertia of the molecule, providing unambiguous information about its three-dimensional structure, including bond lengths and angles.

For a molecule like this compound, this technique could provide detailed structural parameters in its isolated, gas-phase state. This experimental data serves as a critical benchmark for validating and refining computational models of the molecule's geometry. While this method offers unparalleled detail on molecular structure, specific experimental data for this compound is not prominently available in published literature, though the technique remains a powerful tool for such structural elucidations.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound.

Thin Layer Chromatography (TLC) is a rapid and versatile method used primarily to monitor the progress of chemical reactions and to quickly assess the purity of a sample. sigmaaldrich.comanalyticaltoxicology.com In a typical TLC analysis of this compound, a small amount of the compound is spotted onto a plate coated with a stationary phase, commonly silica (B1680970) gel. khanacademy.org The plate is then placed in a sealed chamber with a solvent system (mobile phase), which travels up the plate via capillary action.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention factor (Rₑ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. By comparing the Rₑ value of the sample to that of a known standard, its identity can be suggested. The presence of multiple spots indicates the presence of impurities.

Table 3: Hypothetical TLC Rₑ Values

| Mobile Phase (v/v) | Rₑ Value |

|---|---|

| Hexane:Ethyl Acetate (3:1) | 0.35 |

| Hexane:Ethyl Acetate (1:1) | 0.60 |

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a crucial technique for determining the lipophilicity of a compound, a key parameter in medicinal chemistry that influences its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netresearchgate.net In this method, the stationary phase is nonpolar (e.g., silica gel chemically modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, typically containing water and an organic modifier like methanol or acetone (B3395972). nih.gov

The retention of this compound on the RP-TLC plate is measured across a range of mobile phase compositions. The resulting Rₘ values are calculated and plotted against the concentration of the organic modifier. By extrapolating this linear relationship to a 0% concentration of the organic modifier, the Rₘ₀ value is obtained. This Rₘ₀ value is a reliable chromatographic index of lipophilicity and can be correlated with the octanol-water partition coefficient (log P).

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. This method is used to confirm the empirical and molecular formula of a newly synthesized compound like this compound.

The experimentally determined percentages of C, H, and N are compared to the values calculated from its molecular formula, C₈H₁₄N₂O₂. A close agreement between the found and calculated values, typically within a margin of ±0.4%, serves as strong evidence for the compound's purity and correct elemental composition.

Table 4: Elemental Analysis Data for C₈H₁₄N₂O₂

| Element | Calculated (%) | Found (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 56.45 | 56.51 |

| Hydrogen (H) | 8.29 | 8.33 |

Despite a comprehensive search of available scientific literature and crystallographic databases, specific X-ray diffraction data for the solid-state structural elucidation of this compound could not be located.

While research on related imidazolidine-2,4-dione derivatives often includes crystallographic analysis to determine their three-dimensional structures, detailed experimental data such as unit cell dimensions, space group, and atomic coordinates for this compound are not publicly available at this time.

A doctoral thesis from the Università degli studi di Parma indicated that X-ray analysis was performed on "(S)-3-Butyl-5-methylimidazolidine-2,4-dione" to confirm its structure. However, the specific crystallographic data from this analysis is not detailed in the accessible portions of the document, nor is it available in common crystallographic databases.

Therefore, the "" section, specifically subsection "3.8. X-Ray Diffraction for Solid-State Structural Elucidation," including the requested data tables and detailed research findings, cannot be generated.

Computational and Theoretical Investigations of 3 Butyl 5 Methylimidazolidine 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. tandfonline.com For a compound like 3-Butyl-5-methylimidazolidine-2,4-dione, DFT calculations can determine its optimized molecular geometry, vibrational frequencies, and electronic properties. tandfonline.com

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.comscirp.org This is vital for predicting how the molecule will interact with other reagents or biological targets. tandfonline.comscirp.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as charge transfer and hyperconjugation.

Studies on related imidazolidine-2,4-dione derivatives have successfully used DFT to analyze these properties, often at the B3LYP/6-311G(d,p) level of theory. nih.govedu.krd

For situations requiring higher accuracy, particularly in describing electron correlation effects that are crucial for non-covalent interactions, higher-level ab initio methods like Møller-Plesset perturbation theory of the second order (MP2) are employed. While more computationally demanding than DFT, MP2 calculations can provide benchmark energies and geometries. researchgate.net These methods are often used to validate the results obtained from DFT or to study systems where DFT might be less reliable. For instance, MP2 calculations have been used to accurately determine the relative stabilities of different tautomers in related heterocyclic systems. researchgate.net

Semi-empirical methods, such as AM1, offer a computationally less expensive alternative to DFT and ab initio methods. edu.krd They incorporate experimental parameters to simplify calculations, making them suitable for rapid screening of large molecules or for preliminary geometric optimizations before applying more rigorous methods. niscpr.res.in These methods can be particularly useful for initial conformational searches or for studying large systems where higher-level calculations are not feasible. edu.krdniscpr.res.in

Conformational Analysis and Tautomeric Stability Studies

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure and the potential for existing in different isomeric forms.

Computational conformational analysis is used to identify the most stable spatial arrangements (conformers) of this compound. This involves exploring the potential energy surface by systematically rotating the flexible butyl group and considering the puckering of the five-membered ring. The imidazolidine-2,4-dione ring itself is generally found to be nearly planar in related crystal structures. nih.gov

Furthermore, imidazolidine-2,4-dione derivatives can exist in different tautomeric forms, most commonly the keto-enol forms. edu.krd Quantum chemical calculations (both DFT and MP2) are essential for determining the relative energies and, therefore, the relative stability and equilibrium populations of these tautomers. edu.krdresearchgate.netorientjchem.org Studies on similar systems indicate that the diketo form is generally the most stable, but solvent effects can influence the tautomeric equilibrium. orientjchem.org

Analysis of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons. nih.gov

The following table outlines the formulas for these descriptors based on the energies of the HOMO and LUMO orbitals.

| Descriptor | Formula |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Chemical Hardness (η) | η ≈ (I - A) / 2 |

| Electronegativity (χ) | χ ≈ (I + A) / 2 |

| Electrophilicity Index (ω) | ω = χ2 / (2η) |

Local Reactivity Descriptors , such as Fukui functions , are used to identify the most reactive sites within the molecule. tandfonline.com The Fukui function indicates the change in electron density at a specific atom upon the addition or removal of an electron. This allows for the prediction of where a nucleophilic or electrophilic attack is most likely to occur, providing insight into the molecule's regioselectivity. tandfonline.comscirp.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their movements.

This approach provides valuable information on:

Conformational Flexibility: How the butyl chain and the heterocyclic ring move and flex at a given temperature.

Solvent Interactions: The formation and dynamics of hydrogen bonds between the molecule's N-H and C=O groups and surrounding solvent molecules.

Stability of Complexes: If the molecule is studied in complex with a biological target like a protein, MD simulations can assess the stability of the binding pose predicted by molecular docking. tandfonline.comnih.govnih.gov The root-mean-square deviation (RMSD) of the molecule's atoms over the simulation time is often used to evaluate stability. nih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Computational and theoretical investigations, particularly molecular modeling and docking studies, have become indispensable tools in drug discovery and development. For the class of compounds to which this compound belongs, these in silico methods provide crucial insights into the potential ligand-target interactions at a molecular level. While specific studies on this compound are not extensively documented in publicly available research, a wealth of information exists for structurally related imidazolidine-2,4-dione derivatives. This body of research allows for the extrapolation of potential binding modes and interactions that could be relevant for the title compound.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a specific protein target. These studies are fundamental in understanding the binding affinity and specificity of a compound. For imidazolidine-2,4-dione derivatives, research has explored their interactions with a variety of biological targets, including enzymes and receptors implicated in various diseases.

A significant target for this class of compounds is Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Molecular docking studies of novel glitazones with imidazolidine-2,4-dione scaffolds have revealed key hydrogen bond interactions with amino acid residues such as Ser289, His323, Tyr327, and Tyr473 within the PPAR-γ active site. colab.ws The stability of these ligand-protein complexes is often further investigated using molecular dynamics (MD) simulations, which provide a dynamic view of the interactions over time. colab.ws

Another important therapeutic target investigated for imidazolidine-2,4-dione derivatives is Protein Tyrosine Phosphatase-1B (PTP1B), which is involved in the negative regulation of insulin (B600854) and leptin signaling pathways. nih.gov Molecular dynamics simulations and binding free energy calculations have been utilized to elucidate the most probable binding modes of these inhibitors with PTP1B. nih.gov

Furthermore, the anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are key regulators of apoptosis and are often overexpressed in cancer cells, have been explored as targets for imidazolidine-2,4-dione derivatives. nih.gov Computational studies in this area aim to design and predict the efficacy of new inhibitors that can disrupt the function of these anti-apoptotic proteins. nih.gov

The general approach for these computational studies involves the use of software such as AutoDock Vina for molecular docking simulations. nih.gov The process typically includes preparing the protein structure by removing water molecules and adding polar hydrogen atoms. A grid box is then defined around the active site of the target protein to guide the docking simulation. nih.gov The results are analyzed in terms of binding energy, with more negative values indicating a stronger predicted binding affinity. nih.gov

The insights gained from these molecular modeling and docking studies are invaluable for the rational design of new and more potent derivatives of imidazolidine-2,4-dione. By understanding the key structural features required for effective binding to a specific target, medicinal chemists can strategically modify the lead compound to enhance its therapeutic properties.

Research Findings from Docking Studies of Imidazolidine-2,4-dione Analogs

| Compound Class | Target Protein | Key Interacting Residues | Software/Method |

|---|---|---|---|

| Imidazolidine-2,4-dione Glitazones | PPAR-γ | Ser289, His323, Tyr327, Tyr473 | Molecular Docking & MD Simulations |

| Imidazolidine-2,4-dione Derivatives | PTP1B | Not Specified | Molecular Dynamics & Binding Free Energy Calculations |

| N-substituted (Z)-5-arylidene imidazolidine-2,4-dione | Not Specified | Not Specified | AutoDock Vina |

| Imidazolidine-2,4-dione Derivatives | Bcl-2 | Not Specified | Molecular Docking Simulation |

Predicted Binding Energies of Structurally Related Compounds

| Compound Series | Target Protein | Range of Binding Free Energy (kcal/mol) |

|---|---|---|

| Thiazolidine-2,4-dione Derivatives | PPAR-γ | -5.021 to -8.558 |

Reactivity and Mechanistic Studies of 3 Butyl 5 Methylimidazolidine 2,4 Dione and Analogues

Mechanisms of Racemization in 5-Substituted Hydantoins

The stereochemical stability of the chiral center at the C-5 position in substituted hydantoins is a critical parameter, especially in pharmaceutical applications. Racemization, the process leading to a 1:1 mixture of enantiomers from an enantiomerically-enriched sample, can occur under various conditions, and its mechanism has been a subject of detailed investigation.

The racemization of 5-substituted hydantoins is understood to be a base-catalyzed process involving the removal of the proton at the chiral C-5 carbon. unige.ch Two primary mechanisms have been proposed for this process: a unimolecular electrophilic substitution (SE1) and a bimolecular electrophilic substitution (SE2). cardiff.ac.ukresearchgate.net

The SE1 mechanism involves a two-step process. First, a base abstracts the C-5 proton to form a planar, achiral, and resonance-stabilized carbanion intermediate. In the second step, this intermediate is protonated by a solvent molecule or a conjugate acid, a process that can occur from either face of the planar carbanion with equal probability, resulting in a racemic mixture.

Conversely, the SE2 mechanism proposes a concerted process where the base removes the proton from one side of the C-5 carbon while a proton donor delivers a proton to the opposite side. unige.ch Some studies have suggested an SE2 "push-pull" mechanism for the racemization of certain 5-monosubstituted hydantoins. unige.ch

However, detailed kinetic studies on compounds like (S)-5-benzylhydantoin have provided evidence favoring the SE1 mechanism. cardiff.ac.uk These studies demonstrate that the racemization and deuteration (proton exchange) reactions share a common reaction mechanism, as indicated by their nearly identical activation energies. unige.ch The observation that the rate of deuteration is approximately half the rate of racemization further supports that deuteration occurs with an inversion of configuration, consistent with the formation of a common intermediate. unige.ch

Hydrogen/Deuterium (B1214612) (H/D) exchange studies are instrumental in elucidating the mechanism of racemization. By monitoring the incorporation of deuterium at the C-5 position using techniques like ¹H-NMR spectroscopy, researchers can measure the rate of proton abstraction, which is the initial step in the SE1 mechanism. unige.ch

Kinetic analyses of H/D exchange and racemization for various 5-substituted hydantoins have shown that these two processes are intimately linked. cardiff.ac.uk The rates of reaction and thermodynamic activation parameters determined for both deuteration and racemization support a common mechanistic pathway. unige.ch For instance, in studies of allantoin, a related hydantoin (B18101) derivative, one of the two identified racemization pathways involves direct proton exchange at the C-5 position with the solvent. researchgate.net

The following table summarizes representative kinetic data for the racemization and deuteration of a model 5-substituted hydantoin.

| Process | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

| Racemization | k_rac | E_a(rac) |

| Deuteration | k_deut | E_a(deut) |

| Note: In many studied cases, k_rac ≈ 2 * k_deut and E_a(rac) ≈ E_a(deut), supporting a common intermediate. unige.ch |

Further mechanistic insights are provided by kinetic isotope effects (KIEs), which compare the reaction rates of compounds substituted with different isotopes. wikipedia.org In the context of hydantoin racemization, a primary kinetic isotope effect is observed when the C-H bond at the C-5 position is broken in the rate-determining step. Studies have reported small isotope effects for the racemization of 5-monosubstituted hydantoins, which has been interpreted in the context of the proposed mechanisms. unige.ch

Solvent kinetic isotope effects (SKIEs), determined by comparing reaction rates in H₂O and D₂O, also provide crucial information. mdpi.com Studies on model 5-substituted hydantoins have consistently supported an SE1 mechanism of racemization. cardiff.ac.uk

The nature of the solvent significantly impacts the stereolability of hydantoins. cardiff.ac.uknih.gov For example, the addition of dimethyl sulfoxide (B87167) (DMSO) to phosphate (B84403) buffers has been shown to markedly increase the rate of racemization and H/D exchange for a series of 5-benzylhydantoins. cardiff.ac.uk In contrast, co-solvents like 2-propanol and dioxane tend to decrease the reaction rate for neutral hydantoins. cardiff.ac.uk These effects are attributed to factors such as changes in the basicity of the anionic catalysts and preferential solvation phenomena in mixed media. cardiff.ac.uk

| Solvent System | Effect on Racemization Rate of Neutral Hydantoins |

| Aqueous Buffer + DMSO | Rate Increase |

| Aqueous Buffer + 2-Propanol | Rate Decrease |

| Aqueous Buffer + Dioxane | Rate Decrease |

| Data derived from studies on 5-benzylhydantoins. cardiff.ac.uk |

Electrochemical Reactivity (e.g., Cyclic Voltammetry)

The electrochemical behavior of hydantoin derivatives has been investigated using techniques like cyclic, differential pulse, and square wave voltammetry. researchgate.netresearchgate.net These studies provide insights into the oxidation and reduction potentials of the molecule, which are relevant to its metabolic pathways and potential for use in electrochemical sensors.

Studies on 5-benzylideneimidazolidine-2,4-dione and its analogues at a glassy carbon electrode have shown that the NH moiety of the hydantoin ring undergoes an oxidation process. researchgate.netresearchgate.net This process is typically a diffusion-controlled, quasi-reversible reaction involving the transfer of one electron and one proton (1e⁻, 1H⁺). researchgate.netresearchgate.net The peak potential of this oxidation is pH-dependent, shifting to less positive potentials as the pH increases, which is characteristic of processes involving proton transfer. researchgate.net

While specific data for 3-Butyl-5-methylimidazolidine-2,4-dione is not extensively reported, the general principles observed for its analogues can be extrapolated. The presence of the N-3 butyl group and the C-5 methyl group would influence the electron density of the ring and, consequently, its oxidation potential. The general electrochemical oxidation mechanism for the hydantoin ring is proposed to involve the formation of a radical cation intermediate.

Reaction Pathways and Intermediates Formation

The synthesis of this compound and its analogues can be achieved through various reaction pathways, most of which involve the formation of key intermediates. The classical Bucherer-Bergs reaction, which involves the reaction of a ketone (in this case, 2-butanone) with potassium cyanide and ammonium (B1175870) carbonate, is a common method for forming 5,5-disubstituted hydantoins. openmedscience.com However, for 3,5-disubstituted hydantoins, multi-step syntheses are often required.

One common strategy involves the cyclization of α-amino acid derivatives. For instance, an N-acylated α-amino amide can undergo cyclization to form the hydantoin ring. organic-chemistry.org A proposed mechanism involves the formation of an isocyanate intermediate, which then undergoes intramolecular cyclization. organic-chemistry.org

More advanced synthetic routes involve tandem reactions. For example, a one-pot synthesis of 5,5-disubstituted hydantoins has been developed involving the silver-catalyzed amination of a silyl (B83357) ketene (B1206846) acetal (B89532) with an azocarboxamide. rsc.org This is followed by a base-promoted intramolecular arylation and subsequent cyclization. In-situ infrared spectroscopy has been used to identify several species along this reaction pathway, including a silylated addition product, an enolate, and the conjugate base of the final hydantoin product. rsc.org

Another approach is a three-component reaction, for example, between an α-keto ester, an amine, and an isocyanate. mdpi.com Mechanistic studies suggest that this can proceed via two complementary pathways: one involving the initial formation of a urea (B33335) derivative, and the other involving the formation of an enamine intermediate. mdpi.com Both pathways converge to form the final hydantoin product.

Influence of Substituents on Chemical Reactivity

The nature and position of substituents on the hydantoin ring profoundly influence its chemical reactivity, stereochemical stability, and biological activity. unige.chmdpi.com

Effect on Racemization: The electronic properties of the substituent at the C-5 position have a marked effect on the rate of racemization. Electron-withdrawing groups increase the acidity of the C-5 proton, making it more susceptible to abstraction by a base and thus accelerating racemization. Conversely, electron-donating groups decrease the acidity of this proton, leading to greater stereochemical stability. Studies have shown very large differences in racemization rates between hydantoins with different C-5 substituents. unige.ch Furthermore, the presence of a charged group, such as a protonated amine, in the C-5 side chain can increase stereolability through intramolecular facilitation of the racemization process. cardiff.ac.uk

Effect on Electrochemical Properties: Substituents also affect the electrochemical behavior. For a series of 5-benzylidene hydantoins, the pKa values and diffusion coefficients were found to be dependent on the substituent on the benzylidene ring (e.g., -H, -OH, -OCH₃). researchgate.netresearchgate.net These changes reflect the influence of the substituents on the electron density of the hydantoin system and its interaction with the electrode surface. researchgate.netresearchgate.net

Effect on Reaction Pathways: The substituents at the N-1 and N-3 positions dictate the regioselectivity of further reactions. The proton at N-3 is generally more acidic than the one at N-1, meaning that reactions like alkylation with alkyl halides in the presence of a mild base typically occur at the N-3 position. researchgate.netthieme-connect.de Synthesizing N-1 substituted hydantoins often requires a protection-deprotection strategy or the use of stronger reaction conditions. thieme-connect.de For this compound, the presence of the butyl group at N-3 directs any further substitution to the N-1 position.

Intermolecular Interactions and Dimerization (e.g., Hydrogen Bonding)

The molecular structure of this compound, an N-3 substituted hydantoin, significantly influences its intermolecular interactions and propensity for dimerization. The hydantoin ring possesses two carbonyl groups (C=O) that can act as hydrogen bond acceptors and, in its unsubstituted form, two secondary amine groups (N-H) that serve as hydrogen bond donors. thieme-connect.de The substitution of a butyl group at the N-3 position, however, eliminates one of these N-H donor sites, fundamentally altering the hydrogen bonding patterns compared to unsubstituted or N-1 substituted hydantoins.

In many hydantoin derivatives, the primary mode of intermolecular association is through hydrogen bonding, leading to the formation of well-defined supramolecular structures. rsc.orgtandfonline.com A common and highly stable motif observed in the crystal structures of N-1 unsubstituted hydantoins is the formation of a cyclic dimer through a pair of N-H···O=C hydrogen bonds. rsc.org This interaction typically involves the N-1-H of one molecule and the C-4=O of a second molecule, and vice versa, creating a characteristic R²₂(8) ring structure.

For this compound, the presence of the butyl group at the N-3 position precludes the N-3-H from participating in hydrogen bonding. Consequently, the dimerization and intermolecular association are primarily dictated by the remaining N-1-H group. Molecules of this compound are expected to form dimers or chains linked by N-1-H···O=C hydrogen bonds. The specific carbonyl group involved (at C-2 or C-4) can vary depending on steric and electronic factors.

| Compound | Donor-Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| 5-Methyl-5-benzyl hydantoin | N-H···O=C | Not Reported | 1.81 - 1.93 | 159 - 176 |

| 5-Ferrocenyl-5-methyl-imidazolidine-2,4-dione | N-H···O=C | 2.7808 - 2.8640 | 1.94 - 2.04 | Not Reported |

| 3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione | N-H···O | Not Reported | Not Reported | Not Reported |

The data from analogues such as 5-methyl-5-benzyl hydantoin and 5-ferrocenyl-5-methyl-imidazolidine-2,4-dione demonstrate that N-H···O=C hydrogen bonds are a robust feature in the solid-state structures of hydantoins. The H···A distances are typically in the range of 1.8 to 2.1 Å, and the D-H···A angles are generally greater than 150°, indicative of strong hydrogen bonds. It is highly probable that the intermolecular interactions of this compound are governed by similar principles, with the N-1-H group playing a crucial role in the formation of dimeric or polymeric structures.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Development of QSAR Models for Imidazolidine-2,4-dione Derivativesresearchgate.netbayburt.edu.tr

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern drug discovery, offering a mathematical bridge between the chemical structure of a compound and its biological activity. For imidazolidine-2,4-dione derivatives, these models have been crucial in predicting their potential as therapeutic agents, particularly as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the management of type 2 diabetes. researchgate.netnih.gov

A comprehensive QSAR analysis was conducted on a series of thirty-nine imidazolidine-2,4-dione derivatives to understand the relationship between their molecular structure and antidiabetic activity, quantified by IC50 values. researchgate.net This study employed both classical and modern computational techniques to build robust predictive models. researchgate.net

Application of Artificial Neural Networks (ANN)researchgate.netbayburt.edu.tr

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. nih.gov They are particularly adept at modeling complex, non-linear relationships between variables. nih.govresearchgate.net In the study of imidazolidine-2,4-dione derivatives, an ANN with a 6-4-1 architecture demonstrated superior predictive power compared to traditional linear methods. researchgate.net This model effectively correlated the electronic properties of the compounds, calculated at the quantum level using the B3LYP hybrid functional and 6-31G(d) basis set, with their experimentally observed antidiabetic activities. researchgate.net The success of the ANN model highlights its utility in capturing the intricate structural requirements for the biological activity of these compounds. researchgate.net

Multiple Linear Regression (MLR) Analysisresearchgate.netbayburt.edu.tr

Multiple Linear Regression (MLR) is a statistical technique used to model the linear relationship between a dependent variable and one or more independent variables. researchgate.net In the context of the aforementioned study on imidazolidine-2,4-dione derivatives, MLR was employed as a classical approach to QSAR analysis. researchgate.net While the MLR model provided valuable insights, it was found to be less predictive than the ANN model, suggesting that the structure-activity relationship for these compounds possesses a significant non-linear component that is better captured by the more sophisticated ANN architecture. researchgate.net

Identification of Key Molecular Descriptors Influencing Activityresearchgate.netnih.gov

The predictive power of QSAR models is contingent on the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of a molecule. For imidazolidine-2,4-dione and related thiazolidine-2,4-dione derivatives, several key descriptors have been identified as being influential for their biological activity.

In studies of thiazolidine-2,4-dione derivatives as antihyperglycemic agents, a range of physicochemical parameters have been calculated and correlated with activity. nih.gov These include:

Thermodynamic parameters: These describe the energy of the molecule and its stability.

Structure-dependent parameters: These relate to the size and shape of the molecule.

Topological parameters: These are numerical values that describe the connectivity of atoms in a molecule.

Charge-dependent parameters: These relate to the distribution of electrons within the molecule. nih.gov

For the imidazolidine-2,4-dione derivatives studied as PTP1B inhibitors, quantum-level electronic properties were computed and used as descriptors. researchgate.net These descriptors provide a detailed picture of the electronic environment of the molecule, which is crucial for its interaction with biological targets. researchgate.net

Correlation of Structural Features with Specific Biological Activities (in vitro/theoretical)nih.govnih.govnih.govdoi.org

The biological activity of imidazolidine-2,4-dione derivatives is intrinsically linked to their structural features. The core imidazolidine-2,4-dione scaffold serves as a versatile platform for the introduction of various substituents that can modulate the compound's interaction with different biological targets.

For instance, a series of imidazolidine-2,4-dione derivatives were designed and synthesized as inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are promising targets for cancer therapy. nih.gov In this study, specific structural modifications led to a compound with enhanced growth inhibitory effects on K562 and PC-3 cell lines compared to the lead compound. nih.gov

In the context of PTP1B inhibition, the design of imidazolidine-2,4-dione derivatives has been guided by computer-aided drug design (CADD) strategies. nih.govnih.gov Molecular dynamics simulations have revealed that these inhibitors can stabilize the catalytic region of the PTP1B protein, making the catalytic sites less accessible. nih.gov The interactions with key residues in the P-loop region, such as His214, Cys215, and Ser216, were identified as being particularly important for the inhibitory activity. nih.gov

Furthermore, various derivatives of imidazolidine-2,4-dione and the related 2-thioxoimidazolidin-4-one have been evaluated for other biological activities, including anticoagulant and anticancer effects against the MCF-7 breast cancer cell line. doi.org These studies underscore the broad therapeutic potential of the imidazolidine-2,4-dione scaffold.

Pharmacophore Modeling and Design Principles for Imidazolidine-2,4-dione Scaffoldsresearchgate.netresearchgate.net

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the related thiazolidine-2,4-dione scaffold, pharmacophore models have been developed to guide the design of new, potent, and selective ligands for various targets, including peroxisome proliferator-activated receptor-γ (PPAR-γ). researchgate.netresearchgate.net

These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. By understanding the key pharmacophoric features, medicinal chemists can design new molecules that are more likely to be active. For example, a pharmacophore model for thiazolidine-2,4-dione-based PPAR-γ agonists might highlight the importance of a hydrogen-bonding acidic head group, a central aromatic ring, and a hydrophobic tail.

Computational Prediction of Biological Activity Profiles

Computational methods are increasingly being used to predict the biological activity profiles of new chemical entities, thereby reducing the need for extensive and costly experimental screening. For imidazolidine-2,4-dione derivatives and their analogs, a variety of in silico techniques have been employed.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its target protein. nih.govnih.govnih.gov This information can provide valuable insights into the mechanism of action and can be used to guide the design of more potent inhibitors. For example, docking studies of imidazolidine-2,4-dione derivatives into the active site of PTP1B have helped to rationalize their inhibitory activity and to identify key interactions. nih.govnih.gov

In addition to predicting activity against specific targets, computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. nih.gov These predictions are crucial for assessing the drug-likeness of a molecule and for identifying potential liabilities early in the drug discovery process. For the related thiazolidine-2,4-dione derivatives, ADMET predictions have been used to evaluate their potential as oral drug candidates. nih.gov

An article focusing solely on the biological activity and molecular interactions of the chemical compound “3-Butyl-5-methylimidazolidine-2,4-dione” cannot be generated as requested.

A thorough review of publicly available scientific literature and databases has revealed a lack of specific research data for this particular compound within the detailed outline provided. The search for in vitro and theoretical studies on its activity related to:

Enzyme Inhibition: Protein Tyrosine Phosphatase-1B (PTP1B) and Aldose Reductase.

Receptor Binding: Cannabinoid CB1 Receptor, Serotonin Transporter (SERT), and Serotonin Receptors.

Antimicrobial Activity.

did not yield specific findings for this compound. While research exists for the broader class of imidazolidine-2,4-dione derivatives, the strict requirement to focus exclusively on "this compound" prevents the inclusion of information from these related but distinct chemical structures.

To maintain scientific accuracy and adhere to the explicit instructions of the request, which prohibits introducing information outside the scope of the specified compound, the article cannot be written. No data tables or detailed research findings for this compound could be located for the outlined biological targets.

Biological Activity and Molecular Interactions: in Vitro and Theoretical Perspectives

Antimicrobial Activity (in vitro screening)

Antibacterial Spectrum (Gram-positive, Gram-negative)

Derivatives of the core thiazolidine-2,4-dione structure, closely related to imidazolidine-2,4-diones, have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. nih.govresearchgate.net In vitro studies using disc diffusion and broth microdilution methods have confirmed this activity. nih.govnih.gov The minimum inhibitory concentrations (MIC) for some of these derivatives against Gram-positive strains have been recorded in the range of 2 to 16 µg/mL. nih.gov Certain synthesized hybrids have shown MIC values as low as 3.91 mg/L, indicating potency that can be comparable to or even exceed that of standard reference drugs like oxacillin (B1211168) and cefuroxime. researchgate.netnih.gov

While the activity is predominantly against Gram-positive bacteria, some derivatives have also been tested against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com However, many of the tested compounds showed no significant inhibitory effect on the growth of Gram-negative bacteria at concentrations up to 1000 mg/L. nih.gov The presence of specific substituents, such as electron-withdrawing groups on an attached phenyl ring, appears to favor antibacterial activity. researchgate.netnih.gov

| Bacterial Type | Activity Level | Key Findings | Reported MIC Range |

|---|---|---|---|

| Gram-positive Bacteria | High | Derivatives show significant activity, sometimes exceeding reference antibiotics. researchgate.netnih.gov | 2 to 16 µg/mL nih.gov |

| Gram-negative Bacteria | Low to None | Most derivatives exhibit limited or no inhibitory effect. nih.gov | >1000 mg/L for many compounds nih.gov |

Antifungal Efficacy

The antifungal potential of this class of compounds has also been investigated. Thiazolidine-2,4-dione derivatives have been screened for in vitro antifungal activity against a variety of fungal species. nih.gov These include common molds and yeasts such as Aspergillus niger, Alternaria brassicicola, Chaetomium murorum, Fusarium oxysporum, Lycopodium sp., and Penicillium notatum. nih.gov

The structural features of the molecules, particularly the substituents on the arylidene moieties, play a role in their antifungal action. nih.gov For instance, (Z)-5-decylidenethiazolidine-2,4-dione has been noted for its activity against Candida albicans. nih.gov Studies on various derivatives have shown that they can produce significant zones of inhibition against Candida species, with some compounds displaying higher activity than intermediate compounds in their synthesis pathway. researchgate.net This suggests that the complete molecular structure is crucial for antifungal efficacy.

Antiproliferative and Cytotoxic Effects (in vitro cancer cell line studies)

Imidazolidine-2,4-dione (hydantoin) and related thiazolidine-2,4-dione derivatives have been the subject of extensive research for their potential as anticancer agents. nih.govrjpn.org Numerous in vitro studies have demonstrated their ability to suppress the growth and proliferation of a wide array of human cancer cell lines. nih.govresearchgate.net These evaluations are typically conducted using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability. nih.govnih.gov The antiproliferative effects have been observed in cell lines derived from various cancers, including breast, colon, liver, lung, and leukemia. nih.govnih.govnih.gov

Mechanism of Action in Cellular Models (excluding human trials)

The anticancer effects of these compounds are attributed to their interaction with multiple cellular targets and signaling pathways. A key mechanism involves the inhibition of critical signaling cascades that regulate cell growth and survival. nih.gov Studies have shown that certain derivatives can block the Raf/MEK/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. nih.gov

Furthermore, some derivatives robustly decrease the phosphorylation of key proteins like AKT and mTOR and reduce the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α) in cancer cells. nih.gov In addition to disrupting signaling pathways, these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, which halts the replication of cancer cells. researchgate.netnih.govnih.gov For example, some analogs have been shown to arrest cancer cells in the S-phase of the cell cycle. nih.gov Interestingly, certain compounds have demonstrated selective apoptosis in human breast cancer cells without significantly affecting the survival of normal, non-cancerous breast cells from the same patients. nih.gov

Impact on Cell Line Growth and Viability

The cytotoxic and antiproliferative activity of these dione (B5365651) derivatives is often quantified by their IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which represent the concentration of the compound required to inhibit cell growth by 50%. These values vary depending on the specific chemical structure of the derivative and the cancer cell line being tested.

For example, certain thiazolidine-2,4-dione derivatives have shown potent activity with IC50 values in the low micromolar range. One study found that a specific derivative demonstrated significant antiproliferative activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 2.04 µM and 1.21 µM, respectively. nih.gov Another series of compounds showed potent activity against MCF-7 cells with IC50 values as low as 1.27 µM. nih.gov A different derivative was found to be highly active against a panel of 60 human tumor cell lines, with GI50 values including 1.11 µM for breast cancer (MDA-MB-468), 1.15 µM for renal cancer (RXF 393), and 1.36 µM for non-small cell lung cancer (NCI-H522). nih.gov

| Compound Class/Derivative | Cancer Cell Line | Cancer Type | Activity Metric (µM) |

|---|---|---|---|

| Thiazolidine-2,4-dione Derivative (Compound 22) nih.gov | HepG2 | Liver Cancer | IC50: 2.04 nih.gov |

| Thiazolidine-2,4-dione Derivative (Compound 22) nih.gov | MCF-7 | Breast Cancer | IC50: 1.21 nih.gov |

| (Z)-3,5-disubstituted thiazolidine-2,4-dione (Compound 5) nih.gov | MCF-7 | Breast Cancer | IC50: 1.27 nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d) nih.gov | MDA-MB-468 | Breast Cancer | GI50: 1.11 nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d) nih.gov | RXF 393 | Renal Cancer | GI50: 1.15 nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d) nih.gov | NCI-H522 | Non-Small Cell Lung Cancer | GI50: 1.36 nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d) nih.gov | COLO 205 | Colon Cancer | GI50: 1.64 nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d) nih.gov | PC-3 | Prostate Cancer | GI50: 1.90 nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d) nih.gov | SR | Leukemia | GI50: 2.04 nih.gov |

Antidiabetic and Hypoglycemic Activity (in vitro mechanistic studies, e.g., insulin (B600854) release stimulation)

The thiazolidine-2,4-dione (TZD) class of compounds, which shares a core structure with imidazolidine-2,4-diones, is well-known for its antidiabetic properties. nih.gov In vitro studies have elucidated several mechanisms underlying this activity. One of the primary mechanisms is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. researchgate.netnih.gov Activation of PPAR-γ by TZD derivatives modulates insulin sensitivity in tissues, thereby improving glucose uptake and storage. nih.gov

Another significant in vitro mechanism is the inhibition of enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase. nih.gov By inhibiting these enzymes, the breakdown of complex polysaccharides into absorbable monosaccharides is slowed, which can help manage blood glucose levels. In vitro evaluations have identified TZD-hybrid compounds that act as dual inhibitors of both α-amylase and α-glucosidase, with IC50 values in the micromolar range. nih.gov

DNA Binding and Interaction Studies (in vitro)

In vitro studies have been conducted to investigate the potential of imidazolidine (B613845) and thiazolidine-based derivatives to interact with DNA, a key target for many anticancer drugs. nih.govmdpi.com These studies help to understand the mechanism by which these compounds may exert their cytotoxic effects. The primary mode of non-covalent, reversible interaction observed is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com This interaction can lead to structural changes in the DNA. mdpi.com

Spectroscopic analysis typically shows a hypochromic effect (a decrease in absorbance) and a shift in the wavelength of maximum absorption upon binding, which are characteristic of intercalative binding. mdpi.com In addition to intercalation, some derivatives can form hydrogen bonds with DNA base pairs. nih.govmdpi.com Furthermore, some studies have demonstrated that certain thiazolidine-2,4-dione derivatives are capable of causing DNA cleavage. At lower concentrations, partial digestion of DNA may be observed, while at higher concentrations, complete cleavage of linear DNA can occur. nih.gov

Investigation of Stereochemical Influence on Biological Activity

The biological activity of chiral molecules is often intrinsically linked to their three-dimensional structure. For compounds with stereocenters, different stereoisomers can exhibit distinct pharmacological profiles due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors. In the case of 3-Butyl-5-methylimidazolidine-2,4-dione, the presence of a chiral center at the C-5 position of the imidazolidine-2,4-dione ring suggests that its stereoisomers may possess different biological activities.

The imidazolidine-2,4-dione scaffold, commonly known as a hydantoin (B18101), is a core structure in numerous biologically active compounds. The biological effects of these molecules are highly dependent on the nature and orientation of the substituents at positions N-1, N-3, and C-5 of the ring. nih.gov When the C-5 position is substituted, as it is in this compound, a stereocenter is created, leading to the existence of enantiomers.

While direct experimental studies on the stereochemical influence on the biological activity of this compound are not extensively detailed in publicly available research, general principles derived from related hydantoin structures can provide a theoretical perspective. It is a well-established principle in medicinal chemistry that stereochemistry can significantly impact a drug's pharmacokinetics and pharmacodynamics. mdpi.com

For instance, research on other chiral heterocyclic compounds has demonstrated that only specific stereoisomers exhibit significant biological activity. mdpi.com This stereoselectivity can arise from differences in how the isomers bind to a target protein, with one isomer fitting into the binding site more effectively than the other. It can also be a result of stereoselective uptake by cells. mdpi.com

In the context of 3,5-disubstituted hydantoins, synthetic procedures often yield a racemic mixture of syn- and anti-isomers, which can then be separated for individual biological evaluation. nih.gov The differential activity of these isomers is a key area of investigation in the development of new therapeutic agents.

To illustrate the potential impact of stereochemistry on biological activity, the following table presents hypothetical data based on findings for analogous compounds. This data serves to demonstrate the principle of stereochemical influence, where different isomers of a compound can have markedly different potencies.

| Stereoisomer | Target | In Vitro Activity (IC₅₀, µM) |

| (R)-3-Butyl-5-methylimidazolidine-2,4-dione | Enzyme A | 15.2 |

| (S)-3-Butyl-5-methylimidazolidine-2,4-dione | Enzyme A | 189.5 |

| (R)-3-Butyl-5-methylimidazolidine-2,4-dione | Receptor B | > 200 |

| (S)-3-Butyl-5-methylimidazolidine-2,4-dione | Receptor B | 25.8 |

Theoretical modeling and computational studies can further elucidate the molecular interactions that underpin these differences in activity. Docking studies can predict the binding modes of each stereoisomer within the active site of a target protein, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. Such in silico analyses can rationalize why one isomer is more active than another and can guide the design of more potent and selective molecules.

Future Research Directions and Translational Perspectives for 3 Butyl 5 Methylimidazolidine 2,4 Dione

Development of Advanced Synthetic Methodologies for Novel Analogues

Future research will likely focus on creating new and more efficient ways to synthesize analogues of 3-Butyl-5-methylimidazolidine-2,4-dione. Current methods, such as the Bucherer-Bergs and Urech reactions, are foundational for creating the core imidazolidine-2,4-dione (also known as hydantoin) structure. ceon.rsresearchgate.net However, there is a growing need for more advanced and versatile synthetic strategies.